molecular formula C7H11BrF2 B6229852 4-bromo-1,1-difluorocycloheptane CAS No. 2694744-59-5

4-bromo-1,1-difluorocycloheptane

Cat. No.: B6229852
CAS No.: 2694744-59-5
M. Wt: 213.1
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Description

4-Bromo-1,1-difluorocycloheptane is a versatile bromo- and difluoro-substituted cycloalkane designed for use as a key synthetic intermediate in research and development. The incorporation of fluorine atoms can profoundly alter a molecule's physicochemical characteristics, including its metabolic stability, lipophilicity, and overall bioavailability, making it a valuable tool in the design of novel chemical entities . The bromine substituent provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to elaborate the carbon skeleton efficiently. Simultaneously, the geminal difluoro group adjacent to the ring can be used to influence the electronic properties and conformational behavior of the molecule . This combination of features makes this compound a particularly useful building block in medicinal chemistry for creating potential bioactive molecules, in materials science, and in the synthesis of more complex, fluorine-containing target compounds. The compound is offered with high purity to ensure reliable and reproducible experimental outcomes. This compound is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2694744-59-5

Molecular Formula

C7H11BrF2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :

    • Bromine sources : Br2\text{Br}_2 (neat) or NBS in CCl4\text{CCl}_4.

    • Initiator : AIBN (1–2 mol%) at 60–80°C under reflux.

  • Solvents : Non-polar solvents like CCl4\text{CCl}_4 or dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2).

  • Yield : 65–75% under optimized conditions.

The reaction’s regioselectivity favors the 4-position due to steric and electronic effects of the difluoromethyl groups. Side products, such as 3-bromo isomers, are minimized by controlling reaction time and temperature.

Alternative Synthetic Routes

Challenges and Adjustments

  • Precursor availability : Requires multi-step preparation of the alkene.

  • Yield : Estimated 40–50% based on cyclopentane analogs.

Sequential Fluorination and Bromination

A less common approach involves introducing fluorine and bromine sequentially:

  • Bromination of cycloheptene : Electrophilic addition of Br2\text{Br}_2 to form 1,2-dibromocycloheptane.

  • Fluorination : Reaction with a fluorinating agent (e.g., AgF2\text{AgF}_2) to replace bromine atoms at the 1-position.

  • Debromination : Selective removal of the 2-bromo group using zinc (Zn\text{Zn}) in acetic acid.

Limitations

  • Low selectivity : Competing fluorination at multiple positions reduces yield.

  • Complex purification : Requires chromatography to isolate the 4-bromo isomer.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Disadvantages
Radical BrominationBr2\text{Br}_2, AIBNReflux in CCl4\text{CCl}_465–75%High regioselectivity, scalableRequires toxic solvents
CyclizationHaloalkene, AIBNThermal/UV40–50%Novel route, avoids pre-fluorinated substratesLow yield, multi-step synthesis
Sequential HalogenationBr2\text{Br}_2, AgF2\text{AgF}_2, ZnStepwise reactions30–40%Flexible functionalizationPoor selectivity, high cost

Mechanistic Insights

Radical Bromination Mechanism

  • Initiation : AIBN decomposes to generate radicals (R\text{R}^\bullet).

  • Hydrogen abstraction : Br\text{Br}^\bullet abstracts a hydrogen from 1,1-difluorocycloheptane, forming a cycloheptyl radical.

  • Bromine transfer : The radical reacts with Br2\text{Br}_2, yielding this compound and regenerating Br\text{Br}^\bullet.

Side Reactions and Mitigation

  • Over-bromination : Controlled stoichiometry (Br2\text{Br}_2:substrate = 1:1) prevents di-brominated products.

  • Isomerization : Low temperatures (0–5°C) minimize 3-bromo isomer formation.

Industrial and Laboratory-Scale Considerations

Scalability

  • Continuous-flow systems : Enhance safety and yield by maintaining precise temperature control during bromine addition.

  • Solvent recovery : CCl4\text{CCl}_4 is recycled via distillation to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,1-difluorocycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to 1,1-difluorocycloheptane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can lead to the formation of difluorocycloheptanone derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: LiAlH4 in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

    Substitution: 4-azido-1,1-difluorocycloheptane, 4-thio-1,1-difluorocycloheptane.

    Reduction: 1,1-difluorocycloheptane.

    Oxidation: 4-bromo-1,1-difluorocycloheptanone.

Scientific Research Applications

Chemical Research Applications

4-Bromo-1,1-difluorocycloheptane serves as an important building block in organic synthesis. Its structure allows for the introduction of bromine and fluorine functionalities, which can be manipulated to create more complex molecules.

Synthesis of Organic Compounds

  • Fluorinated Compounds : The compound is used in the synthesis of fluorinated organic compounds that exhibit enhanced biological activity or improved material properties.
  • Reactivity : The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms enhance the stability and reactivity of the resulting compounds.
Reaction TypeExample Products
Substitution Reactions4-Azido-1,1-difluorocycloheptane
Reduction Reactions1,1-Difluorocycloheptane
Oxidation Reactions4-Bromo-1,1-difluorocycloheptanone

Biological Applications

The compound is being investigated for its potential bioactive properties . Research has indicated that this compound may possess antifungal and antimicrobial activities.

Drug Discovery

  • Bioactivity : Studies have shown that derivatives of this compound can exhibit significant activity against various pathogens, making them candidates for further development as pharmaceuticals.
  • Mechanism of Action : The interaction with biological targets is facilitated by the unique electronic properties imparted by the fluorine and bromine substituents.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential lead compound for developing new therapeutic agents.

Antimicrobial Properties

  • Case Study : A study highlighted its effectiveness against certain fungal strains, suggesting its utility in antifungal drug development.

Potential Drug Development

  • The compound's structural features are being leveraged to design new drugs targeting specific diseases.

Industrial Applications

In industry, this compound is utilized for developing advanced materials that require specific thermal and chemical properties.

Material Science

  • Thermal Stability : Its unique structure contributes to materials that can withstand high temperatures without degrading.
  • Chemical Resistance : The incorporation of fluorinated compounds often results in materials with superior resistance to chemical attack.

Mechanism of Action

The mechanism of action of 4-bromo-1,1-difluorocycloheptane involves its interaction with molecular targets through its bromine and fluorine atoms. The bromine atom can participate in electrophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Comparisons

A comparative analysis of molecular frameworks and substituents is critical for understanding differences in physical and chemical behavior. Key compounds include:

Table 1: Molecular Properties of 4-Bromo-1,1-difluorocycloheptane and Related Compounds
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₇H₁₀BrF₂ 221.06 Br (C4), F (C1)
4-Ethynyl-1,1-difluorocycloheptane C₉H₁₂F₂ 158.19 Ethynyl (C4), F (C1)
4-Bromo-1,1,2-trifluoro-1-butene C₄H₃BrF₃ 188.97 Br (C4), F (C1, C2)
4-(Bromomethyl)-1-chloro-1,1-difluoroheptane C₈H₁₃BrClF₂ 271.54 BrCH₂ (C4), Cl, F (C1)

Key Observations :

  • The cycloheptane ring in the target compound introduces steric effects distinct from linear alkenes (e.g., 4-bromo-1,1,2-trifluoro-1-butene) or heptane chains.
  • Bromine increases molecular weight significantly compared to ethynyl or fluorinated substituents.

Physical Properties

Available data for analogs suggest trends in boiling points, density, and stability:

Table 2: Physical Properties of Selected Compounds
Compound Boiling Point (°C) Density (g/mL) Refractive Index Water Solubility
4-Bromo-1,1,2-trifluoro-1-butene 95–98 1.639 1.401 Immiscible
4-Ethynyl-1,1-difluorocycloheptane Not reported Not reported Not reported Not reported
4-Bromo-1,2-diaminobenzene Not reported Not reported Not reported Low (aromatic)

Analysis :

  • Boiling Points : Linear bromo-fluoro alkenes (e.g., 4-bromo-1,1,2-trifluoro-1-butene) exhibit moderate boiling points (~95–98°C) due to polarity and molecular weight. Cycloheptane derivatives likely have higher boiling points due to increased surface area and van der Waals interactions.
  • Density : Bromine’s high atomic mass contributes to higher density (e.g., 1.639 g/mL for the butene analog). The cycloheptane derivative may exhibit similar density trends.
  • Water Solubility : Bromo-fluoro compounds are generally hydrophobic, as seen in 4-bromo-1,1,2-trifluoro-1-butene .
Substitution Reactions:
  • Bromine in this compound is susceptible to nucleophilic substitution (e.g., Suzuki coupling, as seen in ’s synthesis of TPEDNI using bromo intermediates ).
  • Fluorine’s electronegativity may stabilize adjacent carbocations or direct electrophilic attacks.
Stability and Handling:
  • Brominated compounds (e.g., 4-bromo-1,2-diaminobenzene) are classified as toxic solids during transport , suggesting similar precautions for the target compound.
  • Light sensitivity is common in bromo-fluoro compounds, as noted for 4-bromo-1,1,2-trifluoro-1-butene .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-bromo-1,1-difluorocycloheptane, and what challenges arise during purification?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from cycloheptenone derivatives. For example, describes the preparation of a structurally similar compound (4,5-trans-dibromo-1,1-difluorocycloheptane) from 4-cycloheptenone, involving bromination and fluorination steps. Key challenges include controlling regioselectivity during halogenation and minimizing byproducts. Purification typically employs column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate). Confirm purity via GC-MS or HPLC, and characterize using 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substituent positions .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1H^{1}\text{H} NMR identifies proton environments (e.g., cycloheptane ring protons), while 19F^{19}\text{F} NMR confirms fluorine substitution patterns.
  • X-ray crystallography : Resolves stereochemical ambiguity, as seen in for a brominated pyrazole derivative, which used single-crystal X-ray diffraction to confirm bond angles and torsion strains .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

Q. What safety protocols are critical when handling brominated and fluorinated cycloheptanes?

  • Methodological Answer : Brominated compounds are toxic and corrosive; fluorinated derivatives may release HF under thermal stress. Key protocols:

  • Use fume hoods and PPE (gloves, goggles).
  • Neutralize spills with sodium bicarbonate or calcium carbonate.
  • Store in airtight containers away from light (see for cyclohexylmethyl bromide handling guidelines) .

Advanced Research Questions

Q. How do substituents influence the ring inversion dynamics of this compound?

  • Methodological Answer : Conformational analysis via dynamic NMR (DNMR) or computational modeling (DFT) can quantify inversion barriers. highlights that bulky substituents (e.g., bromine) slow ring inversion in cycloheptanes due to steric hindrance. For example, 4,5-trans-dibromo-1,1-difluorocycloheptane exhibits restricted pseudorotation even at -150°C. Variable-temperature NMR experiments (e.g., in CD2_2Cl2_2) can track coalescence temperatures to estimate activation energies .

Q. What strategies optimize the regioselectivity of electrophilic substitutions in difluorocycloheptane systems?

  • Methodological Answer : Fluorine's electron-withdrawing effects direct electrophiles to specific positions. For bromination:

  • Use Lewis acids (e.g., FeBr3_3) to stabilize transition states.
  • Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites. describes similar regioselective bromination in trifluorobutene derivatives, emphasizing solvent polarity's role in directing attack .

Q. How can researchers design biological activity studies for bromo-difluorocycloheptanes?

  • Methodological Answer :

  • Comparative assays : Test against structurally related compounds (e.g., ’s table comparing antimicrobial activity of brominated cyclohexanes). Use in vitro models (e.g., bacterial cultures or cancer cell lines) with cytotoxicity controls .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., replacing Br with Cl) to isolate functional group contributions.
  • Mechanistic studies : Probe interactions with biological targets (e.g., enzyme inhibition assays) using fluorescence labeling (see ’s services for fluorescent tagging) .

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